molecular formula C29H27BN2O2 B8478640 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole

9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole

Cat. No.: B8478640
M. Wt: 446.3 g/mol
InChI Key: ZXWQPUBRFNTAOB-UHFFFAOYSA-N
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Description

9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole is a complex organic compound that features a carbazole core linked to a pyridine ring, which is further substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole typically involves multiple steps, including the formation of the carbazole core, the introduction of the pyridine ring, and the attachment of the dioxaborolane group. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds.

    Formation of Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-aminobiphenyl.

    Introduction of Pyridine Ring: The pyridine ring can be introduced through a palladium-catalyzed cross-coupling reaction with a halogenated pyridine derivative.

    Attachment of Dioxaborolane Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the carbazole core, resulting in reduced derivatives with different electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, with catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-9,9-dioxide, while reduction can produce 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the carbazole core is particularly significant due to its known bioactivity.

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics.

Mechanism of Action

The mechanism of action of 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole involves its interaction with specific molecular targets and pathways. The carbazole core can intercalate with DNA, leading to potential anticancer activity. The dioxaborolane group can form reversible covalent bonds with diols, making it useful in sensing applications. Additionally, the compound’s ability to participate in electron transfer reactions is significant for its use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole lies in its combination of a carbazole core, pyridine ring, and dioxaborolane group. This unique structure imparts specific electronic and chemical properties, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C29H27BN2O2

Molecular Weight

446.3 g/mol

IUPAC Name

9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole

InChI

InChI=1S/C29H27BN2O2/c1-28(2)29(3,4)34-30(33-28)21-15-18-25(31-19-21)20-13-16-22(17-14-20)32-26-11-7-5-9-23(26)24-10-6-8-12-27(24)32/h5-19H,1-4H3

InChI Key

ZXWQPUBRFNTAOB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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